n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide
Description
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is a fluorinated heterocyclic compound featuring a partially saturated benzofuran core (2,3-dihydrobenzofuran) substituted with a fluorine atom at the 5-position and a methanesulfonamide group at the 2-position. The compound is cataloged as part of the 5-membered heterocycles family, emphasizing its relevance in pharmaceutical and catalytic research .
Properties
Molecular Formula |
C9H10FNO3S |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c1-15(12,13)11-9-5-6-4-7(10)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3 |
InChI Key |
GWMRXZQTTFBZQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.
Cyclization: The intermediate is then cyclized to form the benzofuran ring structure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide and related compounds:
Reactivity and Catalytic Behavior
- Nickel Catalyst Interactions: In supercritical water gasification, non-fluorinated furan derivatives (e.g., benzofuran, N-(2-furylmethyl)methanesulfonamide) are converted to low-molecular-weight compounds (e.g., 2-cyclopenten-1-one derivatives) in the presence of nickel catalysts. The fluorinated dihydrobenzofuran derivative, however, is absent in such degradation products, suggesting its resistance to catalytic ring-opening due to fluorine’s electron-withdrawing effects stabilizing the core .
- However, the dihydrobenzofuran core in the former confers greater conformational rigidity compared to the flexible furan derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
